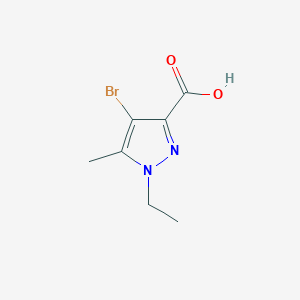

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

CAS No.: 861586-10-9

Cat. No.: VC2766203

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861586-10-9 |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12) |

| Standard InChI Key | RCQUVIHWYWSLJR-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C(=O)O)Br)C |

| Canonical SMILES | CCN1C(=C(C(=N1)C(=O)O)Br)C |

Introduction

Chemical Identity and Structure

Molecular Configuration

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole family of heterocyclic compounds. Its core structure consists of a five-membered ring containing two adjacent nitrogen atoms, which is characteristic of pyrazole derivatives. The compound features four key structural elements: a bromine atom at the 4-position, an ethyl group attached to the nitrogen at the 1-position, a methyl group at the 5-position, and a carboxylic acid functional group at the 3-position. This specific arrangement of substituents determines the compound's chemical behavior and potential applications in synthetic chemistry.

The pyrazole core provides the compound with aromatic properties, while the strategic positioning of the substituents creates a unique electronic environment. The presence of the bromine atom at the 4-position is particularly significant as it serves as a reactive site for further modifications through various coupling reactions. Similarly, the carboxylic acid group at the 3-position offers opportunities for functionalization through esterification, amidation, and other transformations of the carboxyl group.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid are essential for understanding its behavior in different chemical environments and its potential applications. Table 1 summarizes the key properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Registry Number | 861586-10-9 |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Structure Type | Heterocyclic pyrazole derivative |

| Functional Groups | Carboxylic acid, pyrazole ring, bromine substituent |

| Solubility | Enhanced by carboxylic acid functional group |

| Reactivity | Enhanced particularly at bromine position and carboxylic acid group |

The carboxylic acid functional group significantly enhances the compound's solubility in polar solvents and provides a site for hydrogen bonding. This property is particularly important for applications in medicinal chemistry and biochemical research where solubility can affect bioavailability and activity. The bromine substituent at the 4-position offers potential for further chemical modifications through various coupling reactions, including Suzuki, Sonogashira, and Negishi coupling.

Structural Analogues and Comparative Analysis

To better understand 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, it is instructive to compare it with structurally related compounds that share similar features. Several such analogues appear in the literature, differing primarily in the position and nature of substituents on the pyrazole ring.

Table 2: Comparison of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with Related Compounds

The comparison reveals that subtle changes in the position and nature of substituents can potentially lead to significant differences in physical properties and chemical reactivity. For instance, the presence of a trifluoromethyl group instead of a methyl group can dramatically alter the electronic properties of the pyrazole ring, affecting its reactivity and potential applications. Similarly, the position of the bromine substituent can influence the compound's ability to participate in coupling reactions and other synthetic transformations.

Synthesis and Preparation Methods

Bromination and Functionalization Strategies

The bromination step represents a critical phase in the synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. By examining similar bromination processes, it appears that reagents such as tribromooxyphosphorus are commonly employed for introducing bromine atoms to pyrazole rings . The regioselectivity of bromination is influenced by the electronic properties of the ring and the directing effects of existing substituents.

For related compounds like 5-bromo-1-methyl-1H-pyrazol-3-amine, the synthetic pathway involves:

-

Synthesis of a hydroxy-pyrazole carboxylic acid ester

-

Bromination using tribromooxyphosphorus

-

Hydrolysis to generate the carboxylic acid

-

Further transformations to introduce other functional groups

These strategies likely provide a framework for the synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, although specific reaction conditions and yields would need to be optimized for this particular compound.

Structure-Activity Relationships

Electronic and Steric Effects

The specific arrangement of substituents in 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid creates a unique electronic environment that influences its chemical behavior. The bromine atom, being electronegative and relatively large, affects the electron distribution within the pyrazole ring. This electronic effect, combined with the inductive effects of the ethyl and methyl groups, determines the reactivity patterns of the molecule.

The carboxylic acid group at the 3-position provides additional electronic effects through resonance and inductive mechanisms. These electronic factors play crucial roles in determining:

-

The acidity of the carboxylic acid group

-

The reactivity of the bromine position toward nucleophilic substitution

-

The stability of the pyrazole ring under various reaction conditions

-

Potential interactions with biological targets

Understanding these electronic and steric effects is essential for predicting the compound's behavior in chemical reactions and for designing derivatives with enhanced properties for specific applications.

Future Research Directions

Derivatization and Library Development

The structural features of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid provide numerous opportunities for derivatization and the development of compound libraries. Future research could focus on:

-

Cross-coupling reactions at the bromine position to introduce various aryl, heteroaryl, alkynyl, and alkenyl groups

-

Transformation of the carboxylic acid group to esters, amides, ketones, or alcohols

-

Modifications of the ethyl and methyl substituents to tune electronic and steric properties

-

Incorporation into larger molecular frameworks as building blocks for complex structures

Such derivatization strategies could lead to the development of libraries with diverse properties for screening in medicinal chemistry, materials science, and other applications.

Biological Evaluation

While the specific biological activities of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid remain unexplored in the available sources, future research could investigate its potential in various biological contexts. Screening against different biological targets, including enzymes, receptors, and cellular systems, could reveal unexpected activities and guide further structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume